2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-8-17-18-13(22-8)15-11(20)7-19(2)14-16-12-9(21-3)5-4-6-10(12)23-14/h4-6H,7H2,1-3H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOCLVVWVYGPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The structure comprises a benzo[d]thiazole ring, a thiadiazole moiety, and an acetamide group. These structural features suggest diverse interactions with biological targets, influencing its pharmacological properties.
Cytotoxic Properties
Research indicates that derivatives containing the thiadiazole and benzo[d]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Alam et al. (2011) reported that compounds similar to thiadiazoles demonstrated significant suppressive activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
- A study highlighted that certain thiadiazole derivatives achieved IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating potent anticancer activity .
The proposed mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit protein kinases like Bcr-Abl with IC50 values around 7.4 µM .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, contributing to its cytotoxic effects.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 4-methoxybenzo[d]thiazole and 5-methyl-1,3,4-thiadiazole groups. Below is a comparison with key analogues:
Functional Group Analysis
- Benzothiazole vs. Benzylidene/Other Moieties : The 4-methoxybenzo[d]thiazole in the target compound may offer improved DNA intercalation or kinase inhibition compared to benzylidene-containing analogues (e.g., ), which are more rigid and planar .
- Thiadiazole Substituents : The 5-methyl group on the thiadiazole ring (shared with Sulfamethizole) likely enhances metabolic stability compared to 5-mercapto or 5-phenyl derivatives .
Anticancer Potential
- The 4-methoxybenzo[d]thiazole moiety is associated with topoisomerase inhibition and apoptosis induction in cancer cells .
- Thiadiazole derivatives with methyl substituents (e.g., Sulfamethizole analogues) show enhanced bioavailability, suggesting the target compound may have favorable pharmacokinetics .
Antimicrobial Activity
- The 5-methyl-thiadiazole group is critical in Sulfamethizole’s antibacterial action, implying the target compound could share sulfonamide-like effects if metabolized to release sulfhydryl groups .
Physicochemical Properties
- Solubility : The methoxy group may reduce solubility compared to polar derivatives (e.g., 5-mercapto-thiadiazoles in ) but improve blood-brain barrier penetration .
- Stability: The methylamino and methyl-thiadiazole groups likely protect against oxidative degradation compared to unsubstituted analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
